Enzymatic Target Engagement: Documented CYP3A4 Inhibition Activity Versus Untested Positional Isomers
4-(3,5-Difluorophenyl)-3-fluorobenzoic acid has been experimentally characterized for inhibition of human cytochrome P450 3A4 (CYP3A4), a critical enzyme for drug metabolism and drug-drug interaction liability assessment. In a fluorescence-based assay using dibenzylfluorescein (DBF) as substrate following 5-minute preincubation, the compound exhibited an IC50 value of 5.92 µM [1]. This represents quantifiable, verifiable target engagement data that is currently absent from public databases for closely related positional isomers, including 4-(3,5-difluorophenyl)-2-fluorobenzoic acid (CAS 1184828-51-0) and 3-(3,5-difluorophenyl)-4-fluorobenzoic acid (CAS 1225742-79-9), for which no CYP3A4 inhibition data are available [2]. The availability of this ADME-relevant activity data reduces screening burden and enables informed compound triage in early drug discovery workflows.
| Evidence Dimension | CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5.92 µM (5,920 nM) |
| Comparator Or Baseline | 4-(3,5-Difluorophenyl)-2-fluorobenzoic acid (CAS 1184828-51-0): No CYP3A4 IC50 data available; 3-(3,5-Difluorophenyl)-4-fluorobenzoic acid (CAS 1225742-79-9): No CYP3A4 IC50 data available |
| Quantified Difference | Documented activity versus undocumented activity |
| Conditions | Fluorescence-based assay; CYP3A4 (unknown origin) expressed in insect cell microsomes; DBF substrate; 5 min preincubation |
Why This Matters
Documented CYP3A4 inhibition data enables direct integration into ADME liability assessment without requiring de novo screening, reducing procurement risk and accelerating hit-to-lead progression.
- [1] BindingDB. (2024). BDBM50542191 (CHEMBL4646279): Inhibition of CYP3A4. Binding Database, Entry ID 50019266. View Source
- [2] BindingDB Search. (2025). Query for 4-(3,5-difluorophenyl)-2-fluorobenzoic acid and 3-(3,5-difluorophenyl)-4-fluorobenzoic acid. No CYP3A4 inhibition data found. View Source
